5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione
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Overview
Description
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione is a heterocyclic compound that belongs to the pyridocarbazole family This compound is known for its complex structure, which includes a fused ring system combining pyridine and carbazole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione typically involves the transformation of precursor compounds through a series of chemical reactions. One common method involves the transformation of 6H-pyrido[3,2-b]indol-5(12H)-ones by alkali and air into the desired pyridocarbazolequinones . Another approach includes the use of 3-amino-1,4-dimethylcarbazole as a key intermediate, which undergoes condensation with ethyl acetoacetate followed by cyclization to form the pyridocarbazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted pyridocarbazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is explored for its potential use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione involves its interaction with molecular targets such as DNA and enzymes. For instance, some derivatives of this compound intercalate with DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription . Other modes of action include kinase inhibition and interaction with transcription factors like p53 .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A well-known pyridocarbazole derivative with potent anticancer properties.
Olivacine: Another pyridocarbazole compound with similar biological activities.
Indolo[2,3-a]carbazoles: A subclass of compounds with diverse biological properties and applications in antitumor therapy.
Uniqueness
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
80757-42-2 |
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Molecular Formula |
C15H8N2O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
10H-pyrido[2,3-b]carbazole-5,11-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-9-5-3-7-16-12(9)15(19)13-11(14)8-4-1-2-6-10(8)17-13/h1-7,17H |
InChI Key |
HSENFMYZWJTIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=CC=N4 |
Origin of Product |
United States |
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